molecular formula C8H6N2O2 B1311414 Pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 474432-62-7

Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No. B1311414
M. Wt: 162.15 g/mol
InChI Key: JKCBBZQNDFGAKL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . It has significant applications in synthetic and medicinal chemistry .


Synthesis Analysis

Pyrazolo[1,5-a]pyridine derivatives have been synthesized using novel and uncomplicated methods . These methods have allowed for the creation of further ring extensions like electron gaining and donating in pyrazolo pyridine, which can alter its chemical properties .


Molecular Structure Analysis

The molecular formula of Pyrazolo[1,5-a]pyridine-7-carboxylic acid is C8H6N2O2 . Its molecular weight is 162.15 g/mol . The InChIKey is JKCBBZQNDFGAKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine has been used in medicinal chemistry and drug molecule production . Its reactivity has been a focus of synthetic strategies in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrazolo[1,5-a]pyridine-7-carboxylic acid include a molecular weight of 162.15 g/mol, a topological polar surface area of 54.6 Ų, and a complexity of 196 .

Scientific Research Applications

1. Optical Applications

  • Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The PPs are synthesized using a simpler and greener methodology, and their photophysical properties are tunable . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
  • Results or Outcomes: The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities .

2. pH Detection in Cells

  • Summary of Application: A new fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH, a high quantum yield, and high selectivity and sensitivity .
  • Methods of Application: The response mechanism of the fluorescent probes relies on the ICT change . The probe was used to detect pH in extremely acidic conditions (below pH 4.0), which is crucial for understanding the function of the stomach and the survival of certain bacteria .
  • Results or Outcomes: The probe exhibited a fast response to acidic pH (less than 10 s), a high quantum yield (φ = 0.64), and high selectivity and sensitivity .

3. Antitumor Scaffold

  • Summary of Application: Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties and their potential as an antitumor scaffold .
  • Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
  • Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

4. Pro-drug Development

  • Summary of Application: To improve the bioavailability of carbohydrate-derived drugs, the hydroxyl group in the molecule is often masked with a hydrophobic acyl group . This group is later cleaved in the blood to create a pro-drug that can be more easily absorbed .
  • Methods of Application: The synthesis of these pro-drugs involves the use of a copper-catalyzed reaction .
  • Results or Outcomes: The resulting pro-drugs have improved bioavailability compared to their parent compounds .

5. Fluorescent Molecules

  • Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The PPs are synthesized using a simpler and greener methodology, and their photophysical properties are tunable . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
  • Results or Outcomes: The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities .

6. Lipid Droplet Biomarkers

  • Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems, their efficient synthetic approaches, and easy functionalization methodologies . They have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
  • Methods of Application: The PPs receive major attention in biological applications, with the cancer therapeutics field being the most attractive area . The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers .
  • Results or Outcomes: The interesting versatility of this core has been demonstrated .

Future Directions

Pyrazolo[1,5-a]pyridine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The growing wealth of pyrazolo[1,5-a]pyridine analogs focuses on synthetic strategies in current years .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCBBZQNDFGAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450373
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-7-carboxylic acid

CAS RN

474432-62-7
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schmalzbauer, TD Svejstrup, F Fricke, P Brandt… - Chem, 2020 - cell.com
Carbon dioxide (CO 2 ) is an attractive one-carbon (C1) building block in terms of sustainability and abundance. However, its low reactivity limits applications in organic synthesis as …
Number of citations: 71 www.cell.com

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